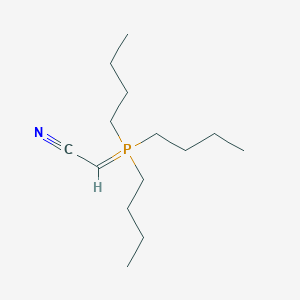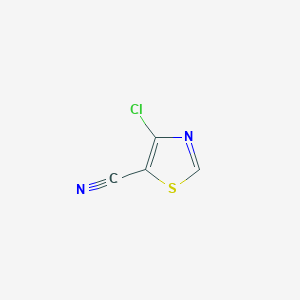
2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and three carbon atoms . This compound is also known as "4,5-Diamino-1-pyrazoleethanol Sulfate" .
Applications De Recherche Scientifique
Structural Characterization and Analysis
Structural Characterization : This compound has been extensively studied for its structure using various spectroscopic techniques and X-ray diffraction, revealing details about its crystalline form and intermolecular interactions. For instance, a related pyrazoline compound demonstrated specific crystal packing dominated by weak interactions, contributing to its structural stability (Delgado et al., 2020).
Hirshfeld Surface Analysis : Hirshfeld surface analysis is employed to visually analyze the intermolecular interactions within the crystal structure of these compounds. This analysis is pivotal in understanding the molecular arrangement and stability of the crystal form (Delgado et al., 2020).
Synthesis and Characterization
Novel Synthesis Approaches : Innovative methods have been developed to synthesize novel derivatives of pyrazoline, highlighting the versatility of these compounds in chemical synthesis. For example, the reaction of chalcones with thiosemicarbazide under specific conditions yielded new thiazoles and thioamides (Kariuki et al., 2022).
Characterization of Derivatives : The synthesized derivatives are characterized by various techniques such as X-ray crystallography, which confirms their unique structural attributes. These studies are essential for the understanding of their chemical and physical properties (Kariuki et al., 2022).
Biological Applications and Activity
Biological Activity Studies : Some studies have focused on the biological activities of these compounds, such as their antimicrobial properties. For example, certain pyrazoline derivatives showed significant antimicrobial activity against various microorganisms (Desai et al., 2017).
Potential in Drug Discovery : The unique structure and properties of these compounds make them candidates for further exploration in drug discovery, particularly in areas like antimicrobial and anti-inflammatory agents (Desai et al., 2017).
Chemical Sensing and Detection
Chemosensor Applications : Derivatives of this compound have been utilized as chemosensors, particularly in the detection of metal ions. Their fluorescent properties make them suitable for sensitive and selective detection in various applications (Kasirajan et al., 2017).
Photophysical Properties : Studies on the photophysical properties of these compounds, such as absorption, emission, and fluorescence, are crucial for their application in chemical sensing and molecular electronics (Kasirajan et al., 2017).
Propriétés
IUPAC Name |
2-(4,5-diaminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUTNSQYYLYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437818 | |
| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155601-17-5 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Diamino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














